molecular formula C22H20O2 B14274920 Methyl 2,6-bis(4-methylphenyl)benzoate CAS No. 155186-07-5

Methyl 2,6-bis(4-methylphenyl)benzoate

Cat. No.: B14274920
CAS No.: 155186-07-5
M. Wt: 316.4 g/mol
InChI Key: LISCIWDISWGUFJ-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(4-methylphenyl)benzoate is a structurally complex benzoate ester characterized by a central benzoate core substituted at the 2- and 6-positions with 4-methylphenyl groups. Its molecular architecture combines aromatic rigidity (from the benzene rings) with aliphatic flexibility (from the methyl ester group).

Properties

CAS No.

155186-07-5

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2,6-bis(4-methylphenyl)benzoate

InChI

InChI=1S/C22H20O2/c1-15-7-11-17(12-8-15)19-5-4-6-20(21(19)22(23)24-3)18-13-9-16(2)10-14-18/h4-14H,1-3H3

InChI Key

LISCIWDISWGUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-bis(4-methylphenyl)benzoate typically involves the reaction of a sulfonic derivative with a 4-methylphenylzinc halide . This process can be catalyzed by palladium (0) or nickel (0) to facilitate the cross-coupling reaction. The reaction conditions often include the use of solvents such as pyridine and temperatures around 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(4-methylphenyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 2,6-bis(4-methylphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-bis(4-methylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2,6-bis(4-methylphenyl)benzoate with analogous benzoates, emphasizing substituent patterns and functional groups:

Compound Name CAS # Substituents/Functional Groups Structural Category (Per )
This compound Not listed 2,6-di(4-methylphenyl), methyl ester Benzoates—Phenyl (inferred)
Phenyl benzoate 93-99-2 Phenyl ester group Benzoates—Phenyl
Methyl benzoate 93-58-3 Methyl ester group Benzoates—Aliphatic saturated
Isopropyl benzoate 939-48-0 Branched aliphatic ester (isopropyl) Benzoates—Aliphatic saturated branched
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated aliphatic ester (cis-3-hexenyl) Benzoates—Aliphatic straight chain unsaturated

Key Observations :

  • Steric Effects : this compound exhibits significant steric hindrance due to its bulky 4-methylphenyl substituents, distinguishing it from simpler esters like methyl benzoate. This feature may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs .
  • Aromatic vs.

Physicochemical Properties (Inferred from Structural Analogues)

  • Solubility : The compound’s aromatic substituents likely reduce solubility in polar solvents (e.g., water) compared to methyl benzoate (log P ~1.96).
  • Melting Point : Higher than aliphatic esters (e.g., methyl benzoate, mp: -12°C) due to crystalline packing from rigid aromatic groups.

Research Findings and Gaps

Toxicity and Regulatory Status

However, methyl benzoate (CAS 93-58-3) is generally recognized as safe (GRAS) in food applications, while phenyl benzoate (CAS 93-99-2) is regulated under REACH for industrial use . The target compound’s regulatory status remains unstudied, necessitating further toxicological profiling.

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